Cas no 61601-94-3 (2,2 ,3,3 -Tetrahydroxy-1,1 -binaphthyl)

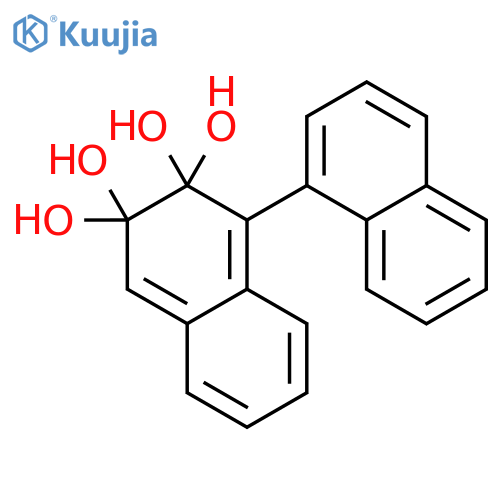

61601-94-3 structure

商品名:2,2 ,3,3 -Tetrahydroxy-1,1 -binaphthyl

2,2 ,3,3 -Tetrahydroxy-1,1 -binaphthyl 化学的及び物理的性質

名前と識別子

-

- 2,2 ,3,3 -Tetrahydroxy-1,1 -binaphthyl

- 2,2',3,3'-Tetrahydroxy-1,1'-binaphthyl

- 1,1'-BI(2,3-NAPHTHODIOL)

- 2,3,2',3'-TETRAHYDROXY-1,1'-BINAPHTHYL

- tetrahydroxybinaphthyl

- ZINC01765622

- MFCD00188003

- (1S)-[1,1 inverted exclamation marka-Binaphthalene]-2,2 inverted exclamation marka,3,3 inverted exclamation marka-tetrol

- 1-(2,3-dihydroxynaphthalen-1-yl)naphthalene-2,3-diol

- EX-A7814B

- NSC245006

- 1,1-Bi(2,3-naphthodiol)

- AKOS025402000

- NSC-245006

- 1,1'-binaphthyl-2,2',3,3'-tetraol

- 39215-21-9

- [1,2',3,3'-tetrol

- SCHEMBL918396

- D92519

- EX-A7813S

- DTXSID70959990

- [1,1'-Binaphthalene]-2,2',3,3'-tetrol

- 1430736-25-6

- 61601-94-3

- [1,1'-Binaphthalene]-2,2',3,3'-tetraol

- 63323-58-0

- T1754

- DB-053944

- AS-63237

- AC-27936

- [1,1'-Binaphthalene]-2,2',3,3'-tetrol, (1R)-

- GLXC-10969

-

- インチ: InChI=1S/C20H14O4/c21-15-9-11-5-1-3-7-13(11)17(19(15)23)18-14-8-4-2-6-12(14)10-16(22)20(18)24/h1-10,21-24H

- InChIKey: OOSHJGKXQBJASF-UHFFFAOYSA-N

- ほほえんだ: OC1=C(O)C=C2C=CC=CC2=C1C3=C4C=CC=CC4=CC(O)=C3O

計算された属性

- せいみつぶんしりょう: 318.08900

- どういたいしつりょう: 318.08920892g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 4

- 重原子数: 24

- 回転可能化学結合数: 1

- 複雑さ: 401

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 165

- 疎水性パラメータ計算基準値(XlogP): 4.6

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 80.9Ų

じっけんとくせい

- 色と性状: 。

- PSA: 80.92000

- LogP: 4.48240

- ようかいせい: 。

2,2 ,3,3 -Tetrahydroxy-1,1 -binaphthyl セキュリティ情報

- シグナルワード:Warning

- ちょぞうじょうけん:Dry, dark and store at 0-4℃ for short term (days to weeks) or -20℃ for long term (Store correctly 2-3years).

2,2 ,3,3 -Tetrahydroxy-1,1 -binaphthyl 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T1754-1g |

2,2 ,3,3 -Tetrahydroxy-1,1 -binaphthyl |

61601-94-3 | 98.0%(LC) | 1g |

¥1010.0 | 2022-06-10 |

2,2 ,3,3 -Tetrahydroxy-1,1 -binaphthyl 関連文献

-

Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244

-

2. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644

-

Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448

-

4. Back matter

-

Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311

61601-94-3 (2,2 ,3,3 -Tetrahydroxy-1,1 -binaphthyl) 関連製品

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)

- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量